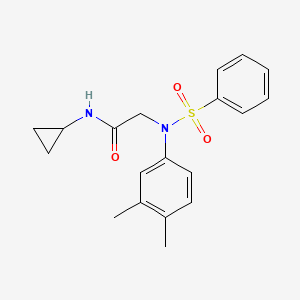![molecular formula C19H21ClN2OS B3678625 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B3678625.png)
1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine
描述
1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine, also known as TAPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. TAPP belongs to the class of piperazine derivatives and has been shown to exhibit a range of pharmacological effects.
作用机制
The exact mechanism of action of 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine has been shown to act as a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and cognition. 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine has also been shown to inhibit the reuptake of dopamine, which may contribute to its antidepressant and antipsychotic effects.
Biochemical and physiological effects:
1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine has been shown to exhibit a range of biochemical and physiological effects, including modulation of neurotransmitter systems, regulation of inflammation, and modulation of ion channels. 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and antipsychotic effects. 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine has also been shown to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine also has several limitations, including its relatively short half-life, which may limit its effectiveness in some applications, and its potential for off-target effects.
未来方向
There are several future directions for the study of 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine, including further investigation of its mechanism of action, identification of potential therapeutic applications, and development of more potent and selective derivatives. 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine may also have potential applications in the field of drug discovery, as a tool for screening potential drug candidates.
科学研究应用
1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine has also been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various neurological and inflammatory conditions.
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c20-18-9-5-4-6-16(18)14-24-15-19(23)22-12-10-21(11-13-22)17-7-2-1-3-8-17/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKJXJXHIHTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6466071 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3678561.png)

![4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3678567.png)

![4-isopropoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3678576.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678582.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3678600.png)


